molecular formula C16H14N2O4S3 B11440053 2-({4-[(4-Methylphenyl)sulfonyl]-2-thien-2-yl-1,3-oxazol-5-yl}thio)acetamide

2-({4-[(4-Methylphenyl)sulfonyl]-2-thien-2-yl-1,3-oxazol-5-yl}thio)acetamide

Cat. No.: B11440053
M. Wt: 394.5 g/mol
InChI Key: SWXDQRSZGMPGIO-UHFFFAOYSA-N
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Description

2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxazole ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene and oxazole rings may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the thiophene and oxazole rings.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the sulfonamide and oxazole groups.

    Oxazole-5-carboxamide: Contains the oxazole ring but lacks the sulfonamide and thiophene groups.

Uniqueness

2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C16H14N2O4S3

Molecular Weight

394.5 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H14N2O4S3/c1-10-4-6-11(7-5-10)25(20,21)15-16(24-9-13(17)19)22-14(18-15)12-3-2-8-23-12/h2-8H,9H2,1H3,(H2,17,19)

InChI Key

SWXDQRSZGMPGIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)N

Origin of Product

United States

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